Chlorfensulphide

Übersicht

Beschreibung

Chlorfensulphide is a synthetic chemical compound primarily known for its use as an acaricide, which means it was used to control mites in horticulture. It is an obsolete compound, meaning it is no longer widely used or approved for use in many countries. This compound is moderately toxic to fish and aquatic invertebrates and has low mammalian toxicity if ingested. It is also a skin irritant .

Vorbereitungsmethoden

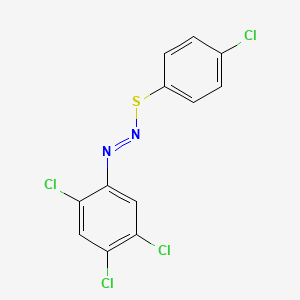

Chlorfensulphide, chemically known as 4-chlorophenyl 2,4,5-trichlorobenzenediazosulfide, can be synthesized through a reaction involving 4-chlorophenylthiol and 2,4,5-trichlorobenzenediazonium chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the diazosulfide linkage.

Analyse Chemischer Reaktionen

Chlorfensulphide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the diazosulfide linkage, leading to the formation of amines and thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.

Wissenschaftliche Forschungsanwendungen

Chlorfensulphide has limited scientific research applications due to its obsolescence. it has been studied for its acaricidal properties and its potential use in controlling mite populations in horticulture. Additionally, its chemical structure and reactivity have been of interest in organic chemistry research, particularly in studying the behavior of diazosulfides and their derivatives .

Wirkmechanismus

The mechanism of action of chlorfensulphide involves its non-systemic contact action. When applied to mites, it disrupts their normal physiological processes, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Chlorfensulphide can be compared to other acaricides and insecticides with similar structures and functions. Some similar compounds include:

Chlorfenapyr: Another acaricide with a different mode of action, targeting the mitochondria of mites.

Dicofol: An acaricide that acts as a miticide, disrupting the nervous system of mites.

Biologische Aktivität

Chlorfensulphide is an organophosphorus compound primarily used as a pesticide. Its biological activity encompasses a range of effects on various organisms, including insects, mammals, and non-target species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impacts.

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system, which can cause paralysis and death in target pests.

Key Mechanisms:

- Acetylcholinesterase Inhibition : this compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine.

- Neurotoxicity : The resultant overstimulation affects motor functions and can lead to respiratory failure in insects and other organisms.

Toxicity Profiles

The toxicity of this compound varies between different species and exposure routes (oral, dermal, inhalation). The following table summarizes its acute toxicity data:

| Exposure Route | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral (rat) | 5-50 | Highly Hazardous (Class I) |

| Dermal (rat) | 10-100 | Highly Hazardous (Class I) |

| Inhalation | Not specifically defined | Requires further study |

LD50 values indicate the dose required to kill 50% of a test population and are crucial for assessing pesticide safety.

Environmental Persistence

This compound has been identified as having moderate persistence in the environment. Its degradation products can exhibit varying levels of toxicity to non-target organisms. The compound's potential for bioaccumulation is also a concern, as it may lead to chronic exposure in wildlife.

Environmental Impact:

- Bioaccumulation : Studies indicate that this compound can accumulate in fatty tissues of organisms, potentially leading to toxic effects over time.

- Non-target Species : The compound poses risks to beneficial insects and other non-target species, raising concerns about ecological balance.

Case Studies

- Resistance Development : Research has shown that certain insect populations develop resistance to this compound over time. For example, studies indicated cross-resistance between this compound and other pesticides, such as tetradifon. This resistance complicates pest management strategies and necessitates integrated pest management approaches .

- Toxicological Studies : A study conducted by the World Bank highlighted the acute toxicity levels and recommended careful monitoring during application due to potential health risks associated with exposure .

- Environmental Monitoring : Assessments conducted by RIVM have identified this compound as a potential persistent organic pollutant (POP), emphasizing the need for stringent regulations regarding its use .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2S/c13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVBWACRUUUEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041771, DTXSID00859712 | |

| Record name | Chlorfensulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-[(4-Chlorophenyl)sulfanyl](2,4,5-trichlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-74-0 | |

| Record name | Chlorfensulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfensulphide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorfensulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORFENSULPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B1G5582O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between resistance to tetradifon and chlorfensulphide in Panonychus ulmi?

A1: The research paper states that resistance to tetradifon in Panonychus ulmi involves cross-resistance to this compound. Specifically, strains showing 150-200x resistance to tetradifon on eggs also exhibited 27x resistance to this compound. [] This suggests that the mechanism conferring resistance to tetradifon also confers, at least partially, resistance to this compound. This cross-resistance pattern could be due to shared target sites or similar detoxification mechanisms within the mites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.